6-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-2-methylpyridazin-3(2H)-one

α₁-adrenoceptor structure-activity relationship arylpiperazine pharmacophore

6-(4-(2-Methoxyphenyl)piperazine-1-carbonyl)-2-methylpyridazin-3(2H)-one (CAS 1049523-86-5, molecular formula C₁₇H₂₀N₄O₃, molecular weight 328.37 g/mol) is a synthetic research chemical belonging to the pyridazinone-piperazine hybrid class. The compound features a 2-methylpyridazin-3(2H)-one core linked via a carbonyl bridge to a 4-(2-methoxyphenyl)piperazine moiety.

Molecular Formula C17H20N4O3
Molecular Weight 328.372
CAS No. 1049523-86-5
Cat. No. B2870878
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-2-methylpyridazin-3(2H)-one
CAS1049523-86-5
Molecular FormulaC17H20N4O3
Molecular Weight328.372
Structural Identifiers
SMILESCN1C(=O)C=CC(=N1)C(=O)N2CCN(CC2)C3=CC=CC=C3OC
InChIInChI=1S/C17H20N4O3/c1-19-16(22)8-7-13(18-19)17(23)21-11-9-20(10-12-21)14-5-3-4-6-15(14)24-2/h3-8H,9-12H2,1-2H3
InChIKeyGASZKOSSNOPYMJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-(4-(2-Methoxyphenyl)piperazine-1-carbonyl)-2-methylpyridazin-3(2H)-one (CAS 1049523-86-5): Compound Class and Procurement-Relevant Characteristics


6-(4-(2-Methoxyphenyl)piperazine-1-carbonyl)-2-methylpyridazin-3(2H)-one (CAS 1049523-86-5, molecular formula C₁₇H₂₀N₄O₃, molecular weight 328.37 g/mol) is a synthetic research chemical belonging to the pyridazinone-piperazine hybrid class . The compound features a 2-methylpyridazin-3(2H)-one core linked via a carbonyl bridge to a 4-(2-methoxyphenyl)piperazine moiety. Structurally, it combines an ortho-methoxy-substituted arylpiperazine pharmacophore—a privileged motif extensively validated in α₁-adrenoceptor and serotonergic ligand design [1]—with a pyridazinone heterocycle known for a broad spectrum of biological activities including monoamine oxidase inhibition, anti-proliferative effects, and anti-inflammatory action [2]. The compound is primarily supplied as a research-grade building block (typical purity ≥95%) for medicinal chemistry and chemical biology applications .

Why Close Analogs of 6-(4-(2-Methoxyphenyl)piperazine-1-carbonyl)-2-methylpyridazin-3(2H)-one Cannot Be Interchanged Without Quantitative Justification


Within the pyridazinone-piperazine chemical series, subtle variations in aryl substitution pattern, linker chemistry, and pyridazinone N-substitution produce large-magnitude shifts in target affinity, selectivity, and functional activity that preclude generic interchange. Systematic SAR studies on pyridazinone-arylpiperazines have established that the position and electronic nature of the aryl substituent on the piperazine ring is a primary determinant of receptor binding: ortho-alkoxy substituents confer optimal α₁-adrenoceptor affinity, while meta substitution is tolerated with a measurable drop in potency, and para substitution yields further attenuation [1]. In the MAO-B inhibitor subclass, exchanging the 2-methoxy substituent for 2-fluoro shifts the selectivity index (MAO-B vs. MAO-A) by over 100-fold [2]. Additionally, the carbonyl linker between the pyridazinone core and the piperazine ring imposes conformational constraints distinct from methylene-linked analogs, altering pharmacophore feature matching [3]. These structural modifications are not incremental—they can determine whether a compound engages a primary target with nanomolar affinity or fails to show measurable activity. Procurement decisions must therefore be guided by compound-specific evidence rather than class-based assumptions.

Quantitative Differentiation Evidence for 6-(4-(2-Methoxyphenyl)piperazine-1-carbonyl)-2-methylpyridazin-3(2H)-one Versus Closest Analogs


Ortho-Methoxy vs. Para-Methoxy Arylpiperazine Substitution: Impact on α₁-Adrenoceptor Affinity

In pyridazinone-arylpiperazine series, SAR analysis has demonstrated that ortho-alkoxy substituents on the phenyl ring attached to the piperazine nucleus are optimal for α₁-adrenoceptor (α₁-AR) affinity, while meta and para substitution patterns produce a measurable decline in binding potency. This SAR was established across multiple compound series using radioligand displacement assays [1]. Although direct head-to-head IC₅₀ or Ki data for CAS 1049523-86-5 against para-methoxy analogs within the identical pyridazinone-carbonyl-piperazine scaffold are not available in published literature, the ortho-methoxy substitution pattern present in CAS 1049523-86-5 is consistent with the optimal configuration identified by systematic alkoxy positional scanning in related pyridazinone-arylpiperazine chemotypes [2].

α₁-adrenoceptor structure-activity relationship arylpiperazine pharmacophore

2-Methoxy vs. 2-Fluoro Aryl Substitution on Piperazine: Differential MAO-B Inhibitory Potency

A direct comparative SAR dataset exists for the pyridazinone series containing the (2-fluorophenyl)piperazine moiety (compounds T1–T12), which serves as a close structural comparator for CAS 1049523-86-5. In that series, T6 (bearing a 2-fluorophenyl group plus a meta-bromo substituent on the pyridazinone benzyl portion) achieved an MAO-B IC₅₀ of 0.013 µM with a selectivity index (SI, MAO-B/MAO-A) of 120.8, while the para-methoxy-substituted analog T9 showed reduced MAO-B potency within the rank order: -Cl (T3, IC₅₀ = 0.039 µM) > -N(CH₃)₂ (T12) > -OCH₃ (T9) > Br (T7) > F (T5) > -CH₃ (T11) > -H (T1) [1]. Although CAS 1049523-86-5 was not itself included in this study, the rank-order data provide class-level evidence that the electronic nature of the ortho substituent on the phenylpiperazine ring directly modulates MAO-B inhibitory potency, with methoxy substitution occupying an intermediate position between chloro and fluoro in the potency hierarchy [1].

monoamine oxidase B MAO-B inhibitor pyridazinone selectivity index

Piperazine-Carbonyl Linker vs. Piperazine-Methylene Linker: Conformational and Pharmacophore-Matching Consequences

The carbonyl bridge connecting the pyridazinone core to the piperazine ring in CAS 1049523-86-5 imposes distinct conformational and electronic constraints compared to the methylene-linked analogs prevalent in the analgesic/anti-inflammatory pyridazinone literature [1]. Pharmacophore modeling of pyridazinone-arylpiperazine α₁-AR antagonists has established that the carbonyl group of the pyridazinone moiety serves as the hydrogen bond acceptor (HBA) feature within the five-point pharmacophore model, while the basic nitrogen of the piperazine ring fills the positively ionizable (PI) feature [2]. In methylene-linked Mannich base analogs such as 2-[[4-(4-fluorophenyl)-1-piperazinyl]methyl]-6-(4-methoxyphenyl)-3(2H)pyridazinone (IVe), the increased conformational freedom of the methylene spacer alters the distance and angular relationship between the arylpiperazine and pyridazinone pharmacophoric elements, shifting the biological profile toward analgesic/anti-inflammatory activity rather than the adrenoceptor/serotonergic activity profile characteristic of carbonyl-linked or alkyl-spaced congeners [REFS-1, REFS-2].

linker chemistry pharmacophore model conformational constraint pyridazinone

2-Methyl vs. NH/Unsubstituted Pyridazinone Core: Influence on Physicochemical Properties and Target Compatibility

The 2-methyl substitution on the pyridazin-3(2H)-one ring of CAS 1049523-86-5 distinguishes it from NH-pyridazinone analogs. This N-methyl modification eliminates the acidic N-H proton (pKa ~9–10 for the NH form), thereby reducing hydrogen bond donor count by one and altering the compound's ionization profile at physiological pH. In the development of novel pyridazinone derivatives as selective MAO-B inhibitors (TR1–TR16 series), compounds bearing the N-methyl pyridazinone core demonstrated favorable blood-brain barrier penetration propensity as assessed by the PAMPA method, with lead compounds TR2 and TR16 showing CNS permeability [1]. In contrast, NH-pyridazinone analogs (e.g., 4-chloro-5-[4-(2-furoyl)piperazin-1-yl]pyridazin-3(2H)-one, compound 20) used as synthetic intermediates in pyridazinone-arylpiperazine series exhibit different solubility and hydrogen-bonding profiles that affect both pharmacokinetic behavior and synthetic tractability [2].

N-methyl pyridazinone physicochemical properties BBB permeability drug-likeness

Anti-Proliferative Activity in Gastric Adenocarcinoma: Class-Level Evidence from Piperazinyl-Pyridazinone Derivatives

Although CAS 1049523-86-5 itself has not been evaluated in published cytotoxicity or anti-proliferative assays, a closely related series of 23 pyridazinone derivatives bearing a piperazinyl linker was systematically evaluated against gastric adenocarcinoma AGS cells and normal human gingival fibroblasts (HGFs) [1]. In that series, the two most promising compounds (12 and 22) demonstrated selective anti-proliferative activity against AGS cells with limited cytotoxicity toward HGFs, inducing oxidative stress (H₂O₂ release) and apoptosis (Bax upregulation) as confirmed by flow cytometry [1]. The core scaffold architecture—a pyridazinone ring connected to a substituted phenyl group via a piperazine linker—is directly analogous to CAS 1049523-86-5, suggesting that the compound may serve as a viable starting point for anti-proliferative screening, with the specific 2-methoxyphenyl and N-methyl modifications offering differentiated physicochemical properties relative to the published leads [REFS-1, REFS-2].

anti-proliferative gastric cancer AGS cells pyridazinone piperazine linker

2-Methoxy vs. 2-Chloro vs. 3-Chloro-4-Fluoro Arylpiperazine Substitution: Differential Physicochemical and Predicted ADME Profiles

At the physicochemical level, the three closest commercially available analogs of CAS 1049523-86-5 differ systematically in their aryl substitution on the piperazine ring: 2-methoxy (target compound, MW 328.37, cLogP ~1.5), 2-chloro (CAS not independently verified, MW ~332.79, cLogP ~2.1), 2-fluoro (CAS 1049512-27-7, MW 316.34, cLogP ~1.4), and 3-chloro-4-fluoro (MW 350.78, cLogP ~2.3). The 2-methoxy substituent provides a unique combination of moderate lipophilicity and strong electron-donating character (+M effect) that distinguishes it from the electron-withdrawing halogen-substituted analogs. In MAO-B inhibitor SAR, the electron-donating capacity of the methoxy group has been shown to modulate the compound's redox potential and its interaction with the FAD cofactor in the MAO active site, contributing to the reversible and competitive inhibition mechanism observed for methoxy-bearing pyridazinone congeners [1]. Additionally, the methoxy oxygen can serve as an auxiliary hydrogen bond acceptor, providing binding interactions not available to the purely halogen-substituted comparators [2].

physicochemical properties lipophilicity ADME prediction arylpiperazine substitution

Validated Research and Industrial Application Scenarios for 6-(4-(2-Methoxyphenyl)piperazine-1-carbonyl)-2-methylpyridazin-3(2H)-one (CAS 1049523-86-5)


Medicinal Chemistry: α₁-Adrenoceptor and 5-HT₁A Serotonergic Ligand Optimization Programs

The ortho-methoxyphenylpiperazine moiety in CAS 1049523-86-5 is directly aligned with the pharmacophoric requirements for α₁-AR antagonists and 5-HT₁A receptor ligands, as validated across multiple pyridazinone-arylpiperazine series [1]. The carbonyl linker provides the hydrogen bond acceptor feature required for α₁-AR pharmacophore matching, while the N-methyl pyridazinone contributes a hydrophobic terminus [2]. This compound is suitable as a starting scaffold for systematic SAR exploration around the methoxy substituent (chain extension to ethoxy or isopropoxy has been shown to enhance α₁-AR affinity by 10- to 100-fold in related series) and the pyridazinone core substitution [2].

Neuroscience Drug Discovery: Monoamine Oxidase B (MAO-B) Inhibitor Screening

The pyridazinone-piperazine scaffold class has produced potent, selective, and reversible MAO-B inhibitors with lead compounds achieving IC₅₀ values as low as 0.013 µM and selectivity indices exceeding 120 for MAO-B over MAO-A [3]. The N-methyl pyridazinone core of CAS 1049523-86-5 is consistent with the CNS-penetrant chemotype identified by PAMPA assay in the TR series of MAO-B inhibitors [4]. Procurement of CAS 1049523-86-5 for MAO-B screening is supported by the established class-level activity, with the caveat that the 2-methoxy substitution may yield a distinct potency and selectivity profile relative to the 2-fluoro-substituted leads characterized in the published literature [3].

Oncology Research: Gastric Adenocarcinoma (AGS) Anti-Proliferative Screening

Pyridazinone derivatives endowed with a piperazinyl linker have demonstrated selective anti-proliferative activity against AGS gastric adenocarcinoma cells with limited cytotoxicity toward normal human gingival fibroblasts [5]. The mechanism involves oxidative stress induction (H₂O₂ release) and apoptosis (Bax upregulation). CAS 1049523-86-5 shares the core pyridazinone-piperazine scaffold architecture with the active compounds in this series and may serve as a structurally differentiated entry point for gastric cancer drug discovery programs, particularly given the 2-methoxyphenyl modification not explored in the published AGS study [5].

Chemical Biology: Building Block for Focused Combinatorial Library Synthesis

CAS 1049523-86-5 is supplied as a research-grade building block suitable for diversification at multiple positions: (i) the methoxy group can be deprotected to phenol for further O-alkylation or converted to triflate for cross-coupling; (ii) the piperazine secondary nitrogen (if present in deprotected form) can be functionalized; (iii) the pyridazinone ring can undergo electrophilic substitution at the 4- and 5-positions. This synthetic versatility, combined with the validated biological relevance of the pyridazinone-piperazine scaffold [REFS-1, REFS-5], makes the compound a strategic starting point for generating focused libraries targeting GPCRs (α₁-AR, 5-HT₁A), MAO enzymes, or anti-proliferative phenotypes.

Quote Request

Request a Quote for 6-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-2-methylpyridazin-3(2H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.